3-(2-(4-(2,4-dimethylphenyl)piperazin-1-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one
Description
This compound is a pyrimidoindole derivative featuring a piperazine moiety substituted with a 2,4-dimethylphenyl group and linked via a 2-oxoethyl chain. Its structural complexity arises from the fusion of a pyrimidine ring with an indole system, creating a planar heterocyclic core. The piperazine substituent enhances solubility and modulates receptor interactions, while the 2,4-dimethylphenyl group may influence steric and electronic properties.
Properties
IUPAC Name |
3-[2-[4-(2,4-dimethylphenyl)piperazin-1-yl]-2-oxoethyl]-5H-pyrimido[5,4-b]indol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O2/c1-16-7-8-20(17(2)13-16)27-9-11-28(12-10-27)21(30)14-29-15-25-22-18-5-3-4-6-19(18)26-23(22)24(29)31/h3-8,13,15,26H,9-12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQSSONZXGQKCNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)C(=O)CN3C=NC4=C(C3=O)NC5=CC=CC=C54)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2-(4-(2,4-dimethylphenyl)piperazin-1-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, therapeutic applications, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a pyrimidine core fused with an indole structure and a piperazine moiety. The presence of the 2,4-dimethylphenyl group enhances its lipophilicity, which is crucial for biological activity. The molecular formula is with a molecular weight of approximately 414.53 g/mol.
Anticancer Activity
Research has indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, piperazine derivatives have shown promise in inhibiting cancer cell proliferation. A study demonstrated that derivatives containing the piperazine ring effectively inhibited the growth of various cancer cell lines, including breast and prostate cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest at the G1 phase.
Antimicrobial Activity
Piperazine derivatives are known for their antimicrobial properties. In vitro studies have shown that compounds similar to This compound possess activity against both Gram-positive and Gram-negative bacteria. The SAR studies indicate that modifications on the piperazine ring can enhance antibacterial efficacy.
Neuropharmacological Effects
The compound's structural similarity to known neuroactive agents suggests potential applications in treating neurological disorders. Research into related piperazine compounds indicates they may act as serotonin receptor modulators, which could be beneficial in managing conditions like anxiety and depression.
Structure-Activity Relationship (SAR)
The SAR analysis reveals that:
- The piperazine ring is critical for binding to biological targets.
- Substituents on the phenyl group influence lipophilicity and receptor affinity.
- The ketone group contributes to the overall stability and reactivity of the compound.
Data Table: Biological Activity Summary
| Activity Type | Mechanism of Action | References |
|---|---|---|
| Anticancer | Induction of apoptosis | |
| Antimicrobial | Inhibition of bacterial growth | |
| Neuropharmacological | Modulation of serotonin receptors |
Case Studies
- Anticancer Efficacy : A study involving a series of piperazine derivatives reported that compounds structurally related to our target exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer activity.
- Antimicrobial Testing : In a comparative study on antimicrobial efficacy, derivatives were tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition zones indicating effective antimicrobial properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Modifications
Pyrimido[5,4-b]indol-4(5H)-one Derivatives
- 2-{[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-3-[3-(trifluoromethyl)phenyl] analog (CAS 536715-73-8) Structural Difference: Replaces the 2,4-dimethylphenyl group with a 3-(trifluoromethyl)phenyl moiety and introduces a sulfanyl linker. Synthesis: Custom synthesis available via Arctom Scientific, though bioactivity data remain unpublished .
- 3-(4-Methoxyphenyl)-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl analog (CAS 536707-19-4)
Piperazine-Substituted Analogs
N-[2-(4-(Benzothiazol-2-yl)piperazin-1-yl)-2-oxoethyl]-morpholin-4-carboxamide (4j)
1-(3,4-Dimethylphenyl)-3-(4-(4-((4-(2-(2-((7-hydroxy-4-methyl-2-oxo-2H-chromen-6-yl)methylene)hydrazinyl)-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (3e)
Data Tables: Key Comparative Metrics
Research Findings and Implications
- Antitumor Potential: Benzothiazole-piperazine analogs (e.g., 4l) showed in vitro efficacy, suggesting that the target compound’s pyrimidoindole core may similarly interact with DNA or kinase targets .
- Anti-HIV Activity : Derivatives in inhibited HIV-1/2 replication, implying that the piperazine-oxoethyl motif is critical for viral enzyme inhibition.
- Synthetic Challenges : Lower yields (e.g., 23% for 4l in ) highlight the complexity of introducing nitroimidazole or benzyl groups, which may guide optimization strategies for the target compound.
Q & A
Q. How do structural modifications (e.g., substituents on the pyrimidoindole core) impact in vitro toxicity profiles?
- Methodological Answer : Synthesize analogs with halogen or methyl substitutions. Screen cytotoxicity in HEK293 or HepG2 cells using MTT assays. Compare results with computational toxicity predictors (e.g., ProTox-II) to correlate structure-activity relationships .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
